molecular formula C10H13Cl2N B3055062 Benzenemethanamine, 2,6-dichloro-N-propyl- CAS No. 62924-69-0

Benzenemethanamine, 2,6-dichloro-N-propyl-

Cat. No.: B3055062
CAS No.: 62924-69-0
M. Wt: 218.12 g/mol
InChI Key: RWUWXULYALWAGV-UHFFFAOYSA-N
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Description

“Benzenemethanamine, 2,6-dichloro-N-propyl-” is a chemical compound with the molecular formula C12H19N . It is a derivative of benzenemethanamine, which is a class of organic compounds known for their aromatic properties .


Molecular Structure Analysis

The molecular structure of “Benzenemethanamine, 2,6-dichloro-N-propyl-” consists of a benzene ring attached to a methanamine group, which is further substituted with two chlorine atoms and a propyl group . The exact 3D structure could be determined using computational chemistry methods .


Chemical Reactions Analysis

As a derivative of benzenemethanamine, this compound might undergo similar chemical reactions. These could include electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanamine, 2,6-dichloro-N-propyl-” include a predicted boiling point of 259.0±9.0 °C and a predicted density of 0.901±0.06 g/cm3 . Its pKa value is predicted to be 9.80±0.19 .

Scientific Research Applications

Environmental Impact and Fate of Related Chemicals

Compounds related to "Benzenemethanamine, 2,6-dichloro-N-propyl-" such as parabens and chlorobenzenes, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of synthetic chemicals. For instance, parabens, which share structural similarities with benzenemethanamine derivatives, have been found to be ubiquitous in surface water and sediments due to their widespread use in consumer products. Their environmental presence, degradation, and the formation of more persistent chlorinated by-products highlight the need for ongoing research into the fate and impact of such chemicals in aquatic systems (Haman et al., 2015).

Chemical Synthesis and Industrial Applications

The synthesis and application of complex chemical structures, including benzotriazoles and benzimidazoles derived from benzene, represent a significant area of chemical research. These compounds find applications in metal passivators, light-sensitive materials, and as building blocks in supramolecular chemistry. For example, the development of practical methods for the synthesis of derivatives like 5,5′-Methylene-bis(benzotriazole) highlights the ongoing advancements in the field of chemical synthesis and its application in creating materials with specific properties (Gu et al., 2009).

Toxicology and Human Health Implications

The toxicological profiles and human health implications of chemicals structurally related to "Benzenemethanamine, 2,6-dichloro-N-propyl-" are of significant interest. Studies on compounds like DDT and DDE, known for their persistence and bioaccumulation potential, offer insights into the endocrine-disrupting effects and implications for human and wildlife health. These studies emphasize the importance of understanding the toxicological effects of chemical exposure and the mechanisms through which these compounds interact with biological systems, potentially leading to adverse health outcomes (Burgos-Aceves et al., 2021).

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h3-5,13H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUWXULYALWAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212128
Record name Benzenemethanamine, 2,6-dichloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-69-0
Record name Benzenemethanamine, 2,6-dichloro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,6-dichloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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